4-Chlorobenzamide is an organic compound with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. It is characterized by a benzene ring substituted with a chlorine atom at the para position relative to the amide group. The compound appears as a white crystalline solid and is soluble in organic solvents. Its structure can be represented by the InChI Key BLNVISNJTIRAHF-UHFFFAOYSA-N and the SMILES notation NC(=O)C1=CC=C(Cl)C=C1 .
Currently, there is no scientific consensus regarding a specific mechanism of action for 4-Chlorobenzamide. Research on its potential biological activity is limited.
While detailed safety information is not readily available, it is always recommended to handle unknown compounds with caution. Here are some general guidelines:
The biological activity of 4-Chlorobenzamide has been explored in various studies. It exhibits potential pharmacological properties, including antibacterial and antifungal activities. The compound's interactions with biological systems suggest that it may influence certain metabolic pathways, although specific mechanisms of action are still under investigation .
4-Chlorobenzamide can be synthesized through several methods:
4-Chlorobenzamide is utilized in various applications across different fields:
Interaction studies involving 4-Chlorobenzamide have focused on its binding affinity to various biological targets, including enzymes and receptors. Preliminary findings suggest that it may act as a moderate inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism . Further studies are needed to elucidate its full interaction profile and potential implications for drug design.
4-Chlorobenzamide shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzamide | C₇H₇NO | Lacks chlorine substitution |
4-Bromobenzamide | C₇H₆BrN | Bromine substitution instead of chlorine |
4-Fluorobenzamide | C₇H₆FN | Fluorine substitution; different reactivity |
4-Chloro-N,N-dimethylbenzamide | C₉H₁₁ClN | Contains dimethyl groups enhancing lipophilicity |
N-benzyl-4-chlorobenzamide | C₁₄H₁₂ClN | Larger structure due to benzyl group |
The presence of the chlorine atom in 4-Chlorobenzamide contributes to its unique chemical reactivity and biological activity compared to similar compounds, making it a valuable compound in both research and industrial applications .
Irritant